
3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde is a heterocyclic compound with the molecular formula C(_9)H(_6)O(_3) It features a benzofuran ring system with an aldehyde and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with acetic anhydride, followed by oxidation to introduce the ketone functionality .
Industrial Production Methods: Industrial production methods often involve optimized versions of laboratory synthesis techniques, focusing on yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 3-Oxo-2,3-dihydrobenzofuran-2-carboxylic acid.
Reduction: 3-Hydroxy-2,3-dihydrobenzofuran-2-carbaldehyde.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or pathways.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde involves its interaction with various molecular targets The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity
Comparación Con Compuestos Similares
2,3-Dihydrobenzofuran-2-carbaldehyde: Lacks the ketone group, leading to different reactivity and applications.
3-Oxo-2,3-dihydrobenzofuran:
Benzofuran-2-carbaldehyde: Lacks the dihydro and ketone functionalities, resulting in distinct properties.
Uniqueness: 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde is unique due to the presence of both aldehyde and ketone groups within the benzofuran ring system
Propiedades
Fórmula molecular |
C9H6O3 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
3-oxo-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,8H |
Clave InChI |
QRBOGLHPHCRAJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


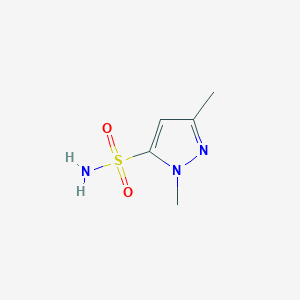
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
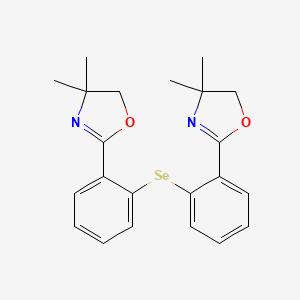
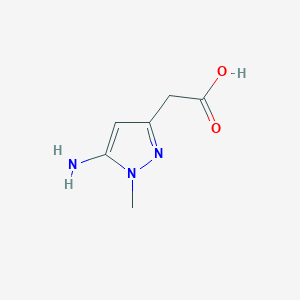
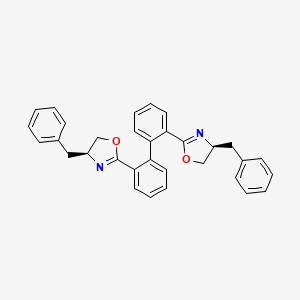
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)

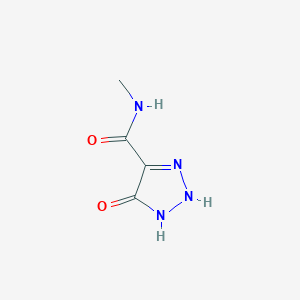


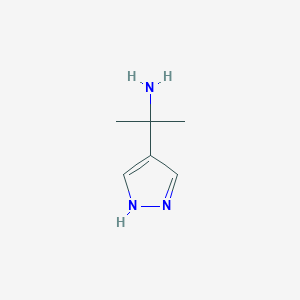
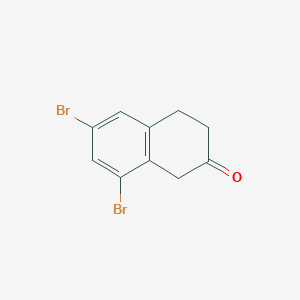
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)
